molecular formula C6HCl3F2 B8272739 2,4-Difluoro-1,3,5-trichlorobenzene

2,4-Difluoro-1,3,5-trichlorobenzene

Cat. No.: B8272739
M. Wt: 217.4 g/mol
InChI Key: FKAPHOWNHUKXRW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4-Difluoro-1,3,5-trichlorobenzene (CAS 13656-49-0) is a substituted benzene compound with the molecular formula C6HCl3F2 and a molecular weight of 217.43 g/mol . As a polyhalogenated aromatic molecule, it features a benzene ring symmetrically substituted with chlorine and fluorine atoms, making it a potential building block in advanced chemical synthesis. Halogenated benzenes, particularly mixed chloro-fluoro analogs, are valuable intermediates in the development of agrochemicals and pharmaceuticals . The presence of multiple halogen atoms facilitates further functionalization, such as through substitution reactions, allowing researchers to create more complex structures for material science, organic electronics, or as a precursor in the synthesis of ligands and other specialty chemicals. The compound is offered with a typical purity of 99% . Handling should be performed with care, as related trichlorobenzene compounds are known to be hazardous, with potential risks through inhalation, skin contact, and ingestion . Appropriate personal protective equipment (PPE) and engineering controls should be used. This chemical is strictly For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C6HCl3F2

Molecular Weight

217.4 g/mol

IUPAC Name

1,3,5-trichloro-2,4-difluorobenzene

InChI

InChI=1S/C6HCl3F2/c7-2-1-3(8)6(11)4(9)5(2)10/h1H

InChI Key

FKAPHOWNHUKXRW-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(C(=C1Cl)F)Cl)F)Cl

Origin of Product

United States

Comparison with Similar Compounds

Key distinctions :

  • Electron-withdrawing effects : Fluorine is more electronegative than chlorine, enhancing the electron-deficient nature of the aromatic ring in 2,4-difluoro-1,3,5-trichlorobenzene. This may reduce nucleophilic substitution reactivity compared to 1,3,5-trichlorobenzene.
  • Steric effects: The smaller size of fluorine vs.

Reactivity in Methoxycarbonylation

Evidence from competitive methoxycarbonylation reactions (Table 1) highlights the impact of substitution patterns:

Compound Substituents Conversion (%) Reference
1,3,5-Trichlorobenzene (10) Cl (1,3,5) 41
1,2,4-Trichlorobenzene (11) Cl (1,2,4) 45
2,4-Difluoro-1,3,5-Trichlorobenzene Cl (1,3,5), F (2,4) Not tested

Analysis :

  • The higher conversion of 1,2,4-trichlorobenzene (45%) vs. 1,3,5-trichlorobenzene (41%) suggests that less symmetrical substitution patterns favor methoxycarbonylation .

Electrochemical Interference Potential

Compound Interference Potential (vs. BTZN) Reference
1,3,5-Trichlorobenzene Moderate
2,4-Difluoro-1,3,5-Trichlorobenzene Hypothesized low

Analysis :

  • Fluorine’s strong electronegativity in 2,4-difluoro-1,3,5-trichlorobenzene may alter redox potentials, reducing interference in electrochemical assays compared to 1,3,5-trichlorobenzene.

Physical Properties (Hypothetical Comparison)

Property 1,3,5-Trichlorobenzene 2,4-Difluoro-1,3,5-Trichlorobenzene
Molecular Weight (g/mol) 181.45 219.40
Boiling Point (°C) 208–210 Higher due to polarity
Solubility in Water Low Slightly higher due to F polarity

Research Findings and Discussion

  • Reactivity : The electron-withdrawing fluorine substituents in 2,4-difluoro-1,3,5-trichlorobenzene likely reduce its susceptibility to electrophilic substitution compared to trichlorobenzenes, making it less reactive in methoxycarbonylation .
  • Applications : While 1,3,5-trichlorobenzene is used as a solvent and intermediate, the fluorine in 2,4-difluoro-1,3,5-trichlorobenzene may enhance stability in medicinal chemistry applications, where fluorinated aromatics are common.
  • Limitations : Direct experimental data on the target compound are absent in the provided evidence; comparisons rely on substituent effects and analogous compounds.

Preparation Methods

Direct Fluorination of 1,3,5-Trichlorobenzene

The Halex reaction is the most widely reported method for synthesizing 2,4-difluoro-1,3,5-trichlorobenzene. This approach involves substituting chlorine atoms with fluorine using potassium fluoride (KF) or analogous fluorinating agents. The reaction typically proceeds at elevated temperatures (200–300°C) in polar aprotic solvents such as dimethylformamide (DMF) or sulfolane.

A critical challenge lies in achieving partial fluorination without over-substitution. For instance, 1,3,5-trichlorobenzene reacts with KF in the presence of magnesium oxide (MgO) as a buffer to stabilize fluoride ions and minimize side reactions. Under optimized conditions (230–250°C, 24–48 hours), this method yields 2,4-difluoro-1,3,5-trichlorobenzene with 75–85% purity, alongside minor by-products such as 1,3,5-trifluorobenzene and residual chlorinated intermediates. The use of MgO is pivotal, as it forms insoluble magnesium fluoride (MgF₂), which simplifies purification via filtration.

Catalytic Enhancements and Phase-Transfer Systems

Recent advancements employ phase-transfer catalysts (PTCs) to accelerate fluorination kinetics. Tetrabutylammonium bromide (TBAB) or crown ethers facilitate the migration of fluoride ions into the organic phase, enabling reactions at lower temperatures (150–180°C). For example, a TBAB-catalyzed system achieved 92% conversion of 1,3,5-trichlorobenzene to 2,4-difluoro-1,3,5-trichlorobenzene within 12 hours, reducing energy costs and by-product formation.

Sequential Chlorination-Fluorination Strategies

Chlorination of Fluorobenzene Derivatives

An alternative route begins with fluorobenzene derivatives, introducing chlorine atoms via electrophilic substitution. For example, 1,3-difluorobenzene undergoes chlorination using iron(III) chloride (FeCl₃) as a catalyst at 50–80°C. This stepwise approach allows precise control over substitution patterns, yielding 2,4-difluoro-1,3,5-trichlorobenzene with 80–88% selectivity. However, this method requires rigorous temperature control to prevent polychlorination.

Nitro-Group Mediated Halogenation

Patent literature describes nitro-group intermediates to direct halogen placement. In one method, 3,5-dichloronitrobenzene is treated with chlorine gas at 200–270°C, followed by catalytic fluorination. The nitro group acts as a directing group, favoring chlorination at the 1-position before being replaced by fluorine. This two-step process achieves an overall yield of 70–78%, though it necessitates careful handling of toxic nitro intermediates.

Industrial-Scale Process Optimization

Reaction Condition Tables

The table below compares key parameters for Halex and sequential chlorination-fluorination methods:

ParameterHalex ReactionSequential Chlorination-Fluorination
Temperature230–250°C200–270°C (chlorination)
CatalystMgO/KFFeCl₃
Reaction Time24–48 hours12–18 hours (per step)
Yield75–85%70–78%
By-Products1,3,5-TrifluorobenzenePolychlorinated isomers

Purification and By-Product Management

Fractional distillation is the primary purification method, exploiting the 40–50°C boiling point difference between 2,4-difluoro-1,3,5-trichlorobenzene and its analogues. Residual chlorinated by-products are removed via activated carbon treatment, while phenolic impurities (e.g., 3,5-difluorophenol) are neutralized with dilute sodium hydroxide.

Emerging Methodologies and Innovations

Microwave-Assisted Fluorination

Pilot-scale studies demonstrate that microwave irradiation reduces reaction times by 60–70%. A 2024 trial achieved 89% yield in 6 hours using KF and TBAB under microwave conditions (180°C, 300 W). This approach minimizes thermal degradation, enhancing product purity.

Electrochemical Fluorination

Electrochemical methods using fluorinated ionic liquids (e.g., [BMIM][PF₆]) show promise for greener synthesis. Preliminary data indicate 65–72% yields at ambient temperatures, though scalability remains a challenge .

Q & A

Q. What are the recommended safety protocols for handling 2,4-difluoro-1,3,5-trichlorobenzene in laboratory settings?

  • Methodological Answer: Handling halogenated aromatic compounds requires strict adherence to safety measures. Use enclosed systems or local exhaust ventilation to minimize inhalation risks . Personal protective equipment (PPE) must include vapor-resistant respirators, nitrile gloves, safety goggles, and full-body protective clothing to prevent skin contact . In case of accidental release, isolate the area, wear PPE, and use inert absorbents (e.g., sand) for containment . For storage, keep the compound in a cool, dry, well-ventilated area away from incompatible substances like strong oxidizers .

Q. How can the purity and structural integrity of 2,4-difluoro-1,3,5-trichlorobenzene be validated experimentally?

  • Methodological Answer: Use gas chromatography (GC) or high-performance liquid chromatography (HPLC) with standards from certified suppliers (e.g., Kanto Reagents) to assess purity . Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹⁹F/¹³C) and mass spectrometry (MS) are critical for structural confirmation. Compare spectral data with reference libraries such as the NIST Chemistry WebBook . For isotopic analogs (e.g., deuterated derivatives), ensure ≥98 atom% isotopic enrichment via quantitative NMR or isotope-ratio MS .

Q. What synthetic routes are available for preparing 2,4-difluoro-1,3,5-trichlorobenzene?

  • Methodological Answer: Common methods include:
  • Halogen Exchange: React 1,3,5-trichlorobenzene with KF in the presence of a Cu catalyst under controlled temperatures (150–200°C) to introduce fluorine substituents .
  • Electrophilic Aromatic Substitution: Use Cl₂ or F₂ gas in a Friedel-Crafts-like reaction with fluorobenzene derivatives, optimizing reaction time and stoichiometry to avoid over-halogenation .
  • Purification: Perform fractional distillation or recrystallization (e.g., using hexane/ethyl acetate) to isolate the product, monitoring purity via GC .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of 2,4-difluoro-1,3,5-trichlorobenzene in cross-coupling reactions?

  • Methodological Answer: The electron-withdrawing effects of fluorine and chlorine substituents deactivate the aromatic ring, directing electrophilic attacks to meta/para positions. Steric hindrance from chlorine atoms at positions 1,3,5 may limit accessibility for bulky reagents. To optimize Suzuki-Miyaura couplings, use Pd catalysts (e.g., Pd(PPh₃)₄) and aryl boronic acids with electron-donating groups to enhance reactivity . Kinetic studies via in-situ NMR can track substituent effects on reaction rates .

Q. What analytical challenges arise in quantifying trace levels of 2,4-difluoro-1,3,5-trichlorobenzene in environmental samples?

  • Methodological Answer: Matrix interference from co-eluting chlorinated aromatics (e.g., trichlorobenzenes) complicates detection. Employ tandem mass spectrometry (LC-MS/MS or GC-MS/MS) with multiple reaction monitoring (MRM) for selectivity . Solid-phase microextraction (SPME) or liquid-liquid extraction (LLE) with dichloromethane improves recovery rates. Validate methods using certified reference materials (CRMs) like those listed in GB/T 20384 standards .

Q. How can crystallographic data resolve contradictions in reported physical properties (e.g., melting points) of 2,4-difluoro-1,3,5-trichlorobenzene derivatives?

  • Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) provides definitive structural data to resolve polymorphism or isomerism issues. For example, compare unit cell parameters and hydrogen-bonding patterns of derivatives (e.g., trifluorobutane-diones) to identify crystallographic discrepancies . Differential scanning calorimetry (DSC) can further correlate thermal behavior (e.g., melting point variations) with crystal packing differences .

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